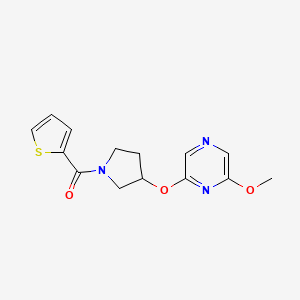

![molecular formula C16H12Cl2O3 B2418817 3-{5-Chlor-2-[(2-chlorphenyl)methoxy]phenyl}prop-2-ensäure CAS No. 938341-14-1](/img/structure/B2418817.png)

3-{5-Chlor-2-[(2-chlorphenyl)methoxy]phenyl}prop-2-ensäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Wissenschaftliche Forschungsanwendungen

- Protodeboronierung: Pinacolboronsäureester sind wichtige Bausteine in der organischen Synthese. Während die funktionelle Deboronierung von Alkylboronsäureestern gut etabliert ist, ist die Protodeboronierung weniger erforscht. Aktuelle Forschungsergebnisse berichten über ein katalytisches Protodeboronierungsverfahren für 1°, 2° und 3° Alkylboronsäureester unter Verwendung eines radikalischen Ansatzes . Diese Technik ermöglicht die formale anti-Markovnikov-Alkenhydromethylierung, eine wertvolle Transformation. Das Protokoll wurde auf Verbindungen wie methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet.

- Antidepressiva-Moleküle: Forscher haben Antidepressiva-Moleküle unter Verwendung der dynamischen kinetischen Auflösung synthetisiert. So wurden beispielsweise die Alkohole (2R,3S)-21 und (2S,3R)-22 mit einer kombinierten Ausbeute von 90 % durch asymmetrische Transferhydrierung (ATH) unter Verwendung eines bestimmten Katalysators hergestellt . Diese Ergebnisse unterstreichen das Potenzial der Verbindung für die Entwicklung neuer Antidepressiva.

Organische Synthese und Katalyse

Medizinische Chemie

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with targets such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and the fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling and growth.

Mode of Action

It’s known that similar compounds can undergo catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, ERK2 is involved in the MAPK/ERK pathway, which regulates cell division and differentiation . On the other hand, FGFR2 is involved in the fibroblast growth factor (FGF) signaling pathway, which plays a role in wound healing and embryonic development .

Pharmacokinetics

It’s known that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The interaction of similar compounds with their targets can lead to changes in cell signaling and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can significantly influence the rate of reaction of similar compounds . Therefore, the physiological environment in which the compound acts can impact its effectiveness and stability.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid are largely determined by its structure and the presence of functional groups . The compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to interactions with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

The cellular effects of 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid are not fully understood due to the lack of specific studies. Based on its structure and reactivity, it can be hypothesized that it may influence cell function by interacting with various cellular processes. For instance, its potential to undergo nucleophilic substitution reactions could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the compound’s ability to undergo free radical reactions suggests that it could interact with biomolecules in a way that alters their function .

Temporal Effects in Laboratory Settings

The temporal effects of 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid in laboratory settings are yet to be thoroughly investigated. Its stability, degradation, and long-term effects on cellular function could be studied in in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways involving 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid are not well-defined. Given its structure, it could potentially interact with enzymes or cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid within cells and tissues could be influenced by various factors, including its interactions with transporters or binding proteins, as well as its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and 5-chloro-2-hydroxybenzaldehyde.

Formation of the Methoxy Group: The 2-chlorophenol undergoes a methylation reaction to form 2-chlorophenyl methoxy.

Aldol Condensation: The 2-chlorophenyl methoxy is then subjected to an aldol condensation reaction with 5-chloro-2-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of

Eigenschaften

IUPAC Name |

(E)-3-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZBXGHAOLWSQK-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2418735.png)

![3-(4-(Methylsulfonyl)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2418738.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2418744.png)

![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2418745.png)

![ethyl 4-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2418747.png)

![ethyl 2-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2418752.png)

![N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2418753.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2418757.png)